LDN-193189 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent ALK2 Inhibitor
LDN-193189 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I BMP receptor. By competitively binding to the ATP-binding pocket of the ALK2 kinase domain, LDN-193189 effectively blocks the downstream phosphorylation cascade, including both the canonical Smad and non-canonical p38 MAPK and Akt signaling pathways. This inhibition of BMP signaling has demonstrated significant therapeutic potential in preclinical models of various diseases, including fibrodysplasia ossificans progressiva (FOP), certain cancers, and disorders involving ectopic ossification. This technical guide provides an in-depth overview of the mechanism of action of LDN-193189, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of ALK Receptors
LDN-193189 is a derivative of Dorsomorphin and exhibits high affinity for the ATP-binding pocket of several ALK receptors, with a particularly strong inhibitory effect on ALK2.[1] Its mechanism involves the competitive inhibition of ATP, thereby preventing the kinase activity of the receptor and the subsequent phosphorylation of downstream signaling molecules.[1] This blockade of ALK receptor function is the primary mode through which LDN-193189 exerts its biological effects.
Quantitative Inhibition Data
The inhibitory potency of LDN-193189 against various ALK receptors has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for ALK1, ALK2, ALK3, and ALK6.
| Target Receptor | Assay Type | IC50 (nM) | Reference(s) |
| ALK1 | Kinase Assay | 0.8 | [2][3][4][5] |
| ALK2 | Kinase Assay | 0.8 | [2][3][4][5] |
| ALK3 | Kinase Assay | 5.3 | [2][3][4][5] |
| ALK6 | Kinase Assay | 16.7 | [2][3][4][5] |
| ALK2 (transcriptional activity) | C2C12 cells | 5 | [2][3][6][7] |
| ALK3 (transcriptional activity) | C2C12 cells | 30 | [2][3][6][7] |
| ALK4 | Not specified | >500 | [5][8] |
| ALK5 | Not specified | >500 | [5][8] |
| ALK7 | Not specified | >500 | [5][8] |
LDN-193189 also demonstrates high selectivity for BMP signaling over the TGF-β pathway, with over 200-fold selectivity for BMP versus TGF-β signaling.[2][3][4]
Downstream Signaling Pathways Affected
The inhibition of ALK receptors by LDN-193189 leads to the suppression of both canonical and non-canonical BMP signaling pathways.
Canonical Smad Pathway
BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor (e.g., ALK2) by the type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[9] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes. LDN-193189 potently inhibits the BMP4-mediated activation of Smad1, Smad5, and Smad8 with an IC50 of 5 nM.[2][3][5]
Non-Canonical (Non-Smad) Pathways
In addition to the Smad-dependent pathway, BMP signaling also activates non-Smad pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[9][10] LDN-193189 has been shown to inhibit the BMP-induced activation of p38, ERK1/2, and Akt in C2C12 cells.[9][10]
References
- 1. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eneuro.org [eneuro.org]
- 6. oncotarget.com [oncotarget.com]
- 7. JCI Insight - Aberrant perichondrial BMP signaling mediates multiple osteochondromagenesis in mice [insight.jci.org]
- 8. zenodo.org [zenodo.org]
- 9. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimising an assay to detect alkaline phosphatase activity in C2C12 cells – openlabnotebooks.org [openlabnotebooks.org]
